![molecular formula C10H16ClN5 B563039 2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9 CAS No. 1189419-70-2](/img/structure/B563039.png)
2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9
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Overview
Description
The compound is a derivative of 2-(tert-Butylamino)ethanol , which is a sterically hindered amine . It’s used as a chemical absorbent for the selective absorption of hydrogen sulfide in the presence of carbon dioxide .
Synthesis Analysis
While specific synthesis methods for “2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9” are not available, 2-(tert-Butylamino)ethanol, a related compound, can be synthesized through various methods .
Scientific Research Applications
Triazine Scaffold and Biological Significance
Triazines, including derivatives similar to "2-(tert-Butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine-d9," have been extensively studied for their pharmacological potential. The triazine scaffold is recognized for its versatility in medicinal chemistry, offering a platform for developing compounds with a wide array of biological activities. Triazine derivatives have been evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. This breadth of activity signifies triazines as core moieties for future drug development, highlighting their importance in research aimed at discovering new therapeutic agents (Verma et al., 2019).
Synthesis and Antitumor Activities of Triazines
The synthesis of triazine derivatives and their evaluation for antitumor activities represent a significant area of scientific inquiry. Studies covering literature until 2016 have demonstrated the antiproliferative, analgesic, and anti-inflammatory properties of 1,2,3-triazines and their benzo- and hetero-fused derivatives. These molecules' simple synthesis, combined with their broad spectrum of activity, underscores their potential as scaffolds for antitumor compound development (Cascioferro et al., 2017).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butylamine, have been found to interact with theBeta-1 adrenergic receptor . This receptor mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
Related compounds such as tert-butylamine are known to interact with their targets, leading to changes in cellular processes . For instance, the interaction with the Beta-1 adrenergic receptor can lead to the activation of adenylate cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP) within the cell .
Pharmacokinetics
A study on terbutaline, a beta 2-sympathomimetic, provides some insights into the possible adme properties of related compounds . The study found a biological half-life of 3.6 hours, a body clearance of 0.26 l/(kg x h), and a volume of distribution of 0.47 l/kg . The absolute bioavailability was calculated at 10% .
properties
IUPAC Name |
6-chloro-4-N-cyclopropyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16)/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFJPIRJCWFNA-GQALSZNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NC2CC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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